REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[C:4]([OH:9])[CH:5]=[CH:6][C:7]=1[F:8].F[C:11]1[CH:16]=[CH:15][C:14]([F:17])=[CH:13][C:12]=1[N+:18]([O-:20])=[O:19].[F:21][C:22]1[CH:23]=[C:24]([CH:34]=[CH:35][C:36]=1[F:37])[O:25][C:26]1[CH:32]=[CH:31][C:30]([F:33])=[CH:29][C:27]=1[NH2:28].[NH2:38][C:39]1[S:40][CH:41]=[CH:42][N:43]=1>>[F:1][C:2]1[CH:3]=[C:4]([CH:5]=[CH:6][C:7]=1[F:8])[O:9][C:11]1[CH:16]=[CH:15][C:14]([F:17])=[CH:13][C:12]=1[N+:18]([O-:20])=[O:19].[F:21][C:22]1[CH:23]=[C:24]([CH:34]=[CH:35][C:36]=1[F:37])[O:25][C:26]1[CH:32]=[CH:31][C:30]([F:33])=[CH:29][C:27]=1[NH:28][C:4]([NH:38][C:39]1[S:40][CH:41]=[CH:42][N:43]=1)=[O:9]
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Name
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|
Quantity
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0.72 g
|
Type
|
reactant
|
Smiles
|
FC=1C=C(C=CC1F)O
|
Name
|
|
Quantity
|
0.8 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C=C(C=C1)F)[N+](=O)[O-]
|
Name
|
|
Quantity
|
120 mg
|
Type
|
reactant
|
Smiles
|
FC=1C=C(OC2=C(N)C=C(C=C2)F)C=CC1F
|
Name
|
|
Quantity
|
60 mg
|
Type
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reactant
|
Smiles
|
NC=1SC=CN1
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Name
|
|
Quantity
|
0.63 g
|
Type
|
reactant
|
Smiles
|
FC=1C=C(OC2=C(N)C=C(C=C2)F)C=CC1F
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C(OC2=C(C=C(C=C2)F)[N+](=O)[O-])C=CC1F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.05 g | |
YIELD: PERCENTYIELD | 78% |
Name
|
|
Type
|
product
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Smiles
|
FC=1C=C(OC2=C(C=C(C=C2)F)NC(=O)NC=2SC=CN2)C=CC1F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 132 mg | |
YIELD: PERCENTYIELD | 72% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |